

theoretical and computational studies of 6-Bromoquinoxalin-2(1H)-one

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Compound of Interest

Compound Name: 6-Bromoquinoxalin-2(1H)-one

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An In-depth Technical Guide on the Theoretical and Computational Studies of **6-Bromoquinoxalin-2(1H)-one**

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize these molecules, with a specific focus on **6-Bromoquinoxalin-2(1H)-one**. While direct and extensive computational studies on this specific derivative are limited in published literature, this document establishes a complete framework for its analysis. By referencing established protocols and data from closely related quinoxalinone analogues, we detail the standard computational workflows, from structural optimization to the prediction of spectroscopic, electronic, and nonlinear optical properties. This guide serves as a robust blueprint for researchers aiming to conduct similar in-silico investigations, facilitating the rational design of novel quinoxalinone-based compounds for therapeutic and material applications.

Introduction

Quinoxalin-2(1H)-one and its derivatives represent a privileged scaffold in drug discovery, forming the core of compounds with antimicrobial, anticancer, and antiviral properties.^{[1][2]} The introduction of a bromine atom at the 6-position of the quinoxalinone core can significantly

modulate the molecule's steric and electronic properties, influencing its binding affinity to biological targets and its potential as a functional material.

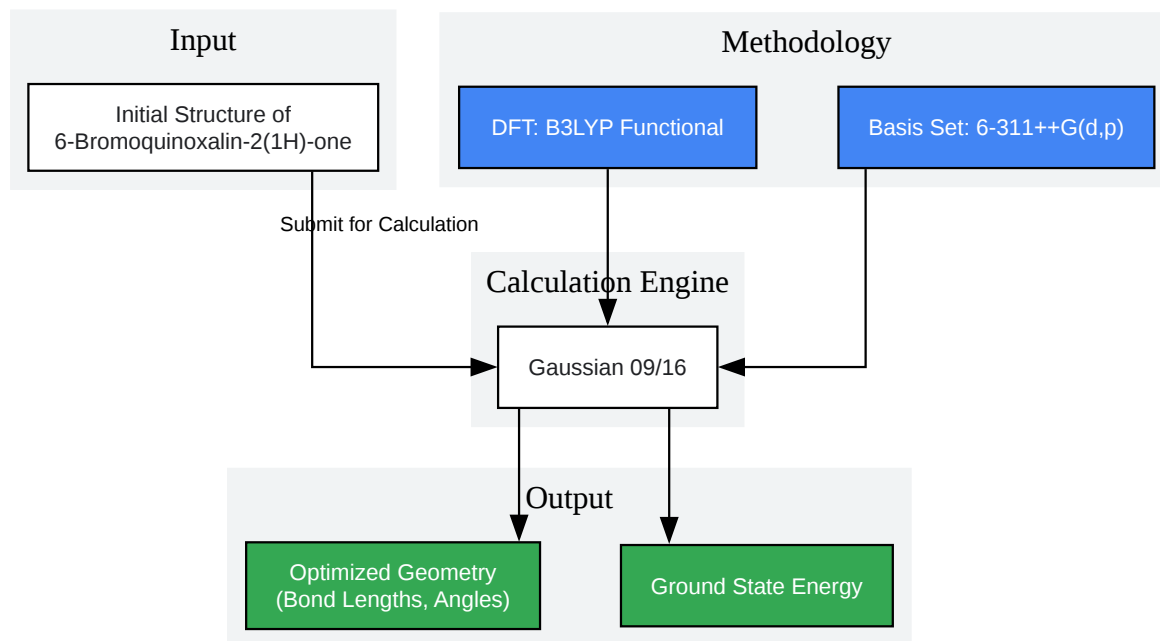
Computational chemistry provides indispensable tools for elucidating the molecular properties that govern these functions.[3] Techniques such as Density Functional Theory (DFT) allow for the precise calculation of geometric parameters, vibrational frequencies, electronic state energies, and response properties.[4] This in-silico approach enables a deep understanding of structure-activity relationships, guiding synthetic efforts and accelerating the development pipeline. This guide outlines the key theoretical analyses applicable to **6-Bromoquinoxalin-2(1H)-one**, providing researchers with the necessary protocols and expected data formats.

Molecular Geometry and Structural Analysis

The foundational step in any computational study is the optimization of the molecule's ground-state geometry. This process identifies the lowest energy conformation, which is crucial for the accurate calculation of all other molecular properties.

Computational Protocol

Geometry optimization is typically performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional, is widely employed for organic molecules.[4] A common basis set for such calculations is 6-311++G(d,p), which provides a flexible description of the electron distribution.[2][5] All calculations are performed to find a true energy minimum, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.



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Caption: Workflow for Geometry Optimization.

Optimized Structural Parameters

Following optimization, key structural parameters such as bond lengths and bond angles are extracted. The table below presents representative optimized geometric parameters for a related quinoxaline derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, calculated at the B3LYP/6-311++G(2d, 2p) level, which serves as a proxy for the type of data obtained for **6-Bromoquinoxalin-2(1H)-one**.^[5]

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C5=C10	1.401
C=C (aromatic avg.)	1.385	
C=O	1.220	
C-N	1.390	
C-Cl	1.745	
Bond Angles (°)	C4-N1-C9	120.5
C5-C10-N4	119.8	
N1-C9-C10	118.9	

Table 1: Representative optimized geometrical parameters for a quinoxaline derivative, based on data for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione.[\[5\]](#)

Spectroscopic Analysis

Computational methods are highly effective in predicting vibrational and electronic spectra, which aids in the interpretation of experimental data.

Vibrational (FT-IR) Spectroscopy

Theoretical vibrational frequencies are calculated from the second derivatives of energy with respect to atomic coordinates. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data.[\[6\]](#)

Experimental & Computational Protocol:

- Experimental: The FT-IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000–400 cm^{-1} .
- Computational: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(2d,2p)).^[2]

The table below shows a comparison of experimental and scaled theoretical vibrational frequencies for a substituted quinoxalinone, demonstrating the excellent correlation typically achieved.

Assignment	Experimental (cm^{-1})	Calculated (cm^{-1})
N-H Stretch	~3400	~3450
C-H Stretch (Aromatic)	3050 - 3150	3060 - 3180
C=O Stretch	~1680	~1675
C=C/C=N Stretch	1500 - 1620	1510 - 1630
C-Br Stretch	~650	~640

Table 2: Representative comparison of experimental and calculated vibrational frequencies for a substituted quinoxalinone derivative.^{[2][6]}

Electronic (UV-Vis) Spectroscopy

The electronic absorption spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). This method provides information about excitation energies (absorption wavelengths, λ_{max}), oscillator strengths (f), and the nature of the electronic transitions (e.g., $n \rightarrow \pi^*$ or $\pi \rightarrow \pi^*$).^[6]

Computational Protocol: TD-DFT calculations are performed on the optimized ground-state geometry, often incorporating a solvent model (like the Polarizable Continuum Model, PCM) to simulate experimental conditions. The B3LYP functional with a 6-311+G(d,p) basis set is standard for this purpose.^[6]

Transition	Calculated λ_{max} (nm)	Oscillator Strength (f)	Major Contribution
$S_0 \rightarrow S_1$	~415	> 0.90	HOMO \rightarrow LUMO ($\pi \rightarrow \pi^*$)
$S_0 \rightarrow S_2$	~350	> 0.10	HOMO-1 \rightarrow LUMO
$S_0 \rightarrow S_3$	~310	> 0.05	HOMO \rightarrow LUMO+1

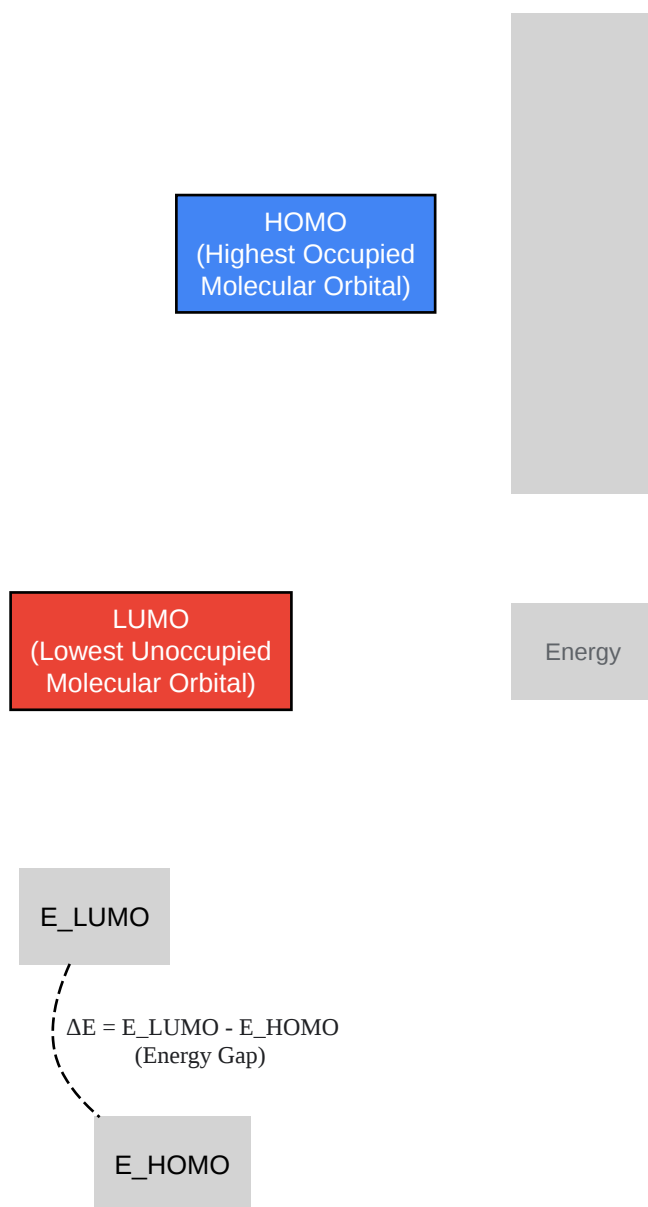
Table 3:
Representative TD-DFT calculated electronic transition data for a quinoxalinone derivative in ethanol.

[6]

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

FMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The HOMO energy (E_{HOMO}) relates to the electron-donating ability of a molecule, while the LUMO energy (E_{LUMO}) relates to its electron-accepting ability. The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[7][8]



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Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Diagram.

Global reactivity descriptors can be calculated from these energies to quantify the molecule's chemical behavior.

Parameter	Formula	Calculated Value (eV)
HOMO Energy (EHOMO)	-	-5.847
LUMO Energy (ELUMO)	-	-1.994
Energy Gap (ΔE)	ELUMO - EHOMO	3.853
Electronegativity (χ)	-(EHOMO + ELUMO)/2	3.921
Chemical Hardness (η)	(ELUMO - EHOMO)/2	1.927
Softness (S)	1 / (2 η)	0.259

Table 4: Representative electronic properties and global reactivity descriptors for a quinoxalinone derivative.[7]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It is a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attacks.[9][10]

- Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack.
- Blue Regions: Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack.

For **6-Bromoquinoxalin-2(1H)-one**, the MEP map is expected to show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, making them susceptible to electrophilic attack. Positive potential is expected around the N-H proton, indicating a site for nucleophilic interaction.[10]

Nonlinear Optical (NLO) Properties Analysis

Molecules with large dipole moments and significant charge transfer characteristics often exhibit high nonlinear optical (NLO) responses. These properties are crucial for applications in

optoelectronics and photonics.^[11] Key NLO parameters include the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β).

Computational Protocol: NLO properties are calculated using the finite field method at the DFT level, often with the B3LYP functional and a suitable basis set like 6-31+G(d).^[12]

Parameter	Description	Calculated Value
Dipole Moment (μ)	Measure of charge separation	2.27 D
Mean Polarizability (α)	Molecular response to an electric field	17.32×10^{-24} esu
First Hyperpolarizability (β)	Measure of the second-order NLO response	4.22×10^{-30} esu

Table 5: Representative calculated NLO properties for a quinoline derivative.^[13]

Conclusion and Future Outlook

This guide has outlined the standard theoretical and computational framework for the comprehensive characterization of **6-Bromoquinoxalin-2(1H)-one**. The methodologies detailed herein—including DFT for structural and vibrational analysis, TD-DFT for electronic spectra, and analyses of the FMO, MEP, and NLO properties—provide a complete picture of the molecule's physicochemical characteristics.

By applying these computational protocols, researchers can:

- Corroborate and interpret experimental findings.
- Gain insight into the structure-activity relationships that govern biological function.
- Predict molecular properties to guide the rational design of new derivatives with enhanced therapeutic or material characteristics.

The continued application of these in-silico techniques is essential for advancing the field of medicinal chemistry and materials science, enabling the efficient discovery and optimization of

novel compounds based on the versatile quinoxalinone scaffold.

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